molecular formula C11H15N2O6P B12682488 Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate) CAS No. 140132-56-5

Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate)

Cat. No.: B12682488
CAS No.: 140132-56-5
M. Wt: 302.22 g/mol
InChI Key: FPPFSGUPHHAWNU-DTWKUNHWSA-N
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Description

Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside found in DNA. The modification at the 2’ and 3’ positions, along with the addition of a hydrogen methylphosphonate group at the 5’ position, imparts unique properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the following steps:

    Starting Material: The synthesis begins with thymidine.

    Dehydration: The 2’ and 3’ positions of thymidine are dehydrated to form the 2’,3’-didehydro-3’-deoxy derivative.

    Phosphonation: The 5’ hydroxyl group is then reacted with a methylphosphonic acid derivative under specific conditions to introduce the hydrogen methylphosphonate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Large reactors are used to carry out the dehydration and phosphonation reactions.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the double bond at the 2’,3’ positions.

    Substitution: The hydrogen methylphosphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies involving DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.

    Industry: Utilized in the development of diagnostic tools and assays for detecting nucleic acids.

Mechanism of Action

The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This is achieved by the absence of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides. The molecular targets include DNA polymerases, which are enzymes responsible for DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The parent compound, naturally occurring in DNA.

    2’,3’-Didehydro-3’-deoxythymidine: Lacks the hydrogen methylphosphonate group.

    5’-Methylphosphonate Thymidine: Contains the methylphosphonate group but lacks the 2’,3’-didehydro-3’-deoxy modification.

Uniqueness

Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the combination of modifications at the 2’,3’ and 5’ positions. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

140132-56-5

Molecular Formula

C11H15N2O6P

Molecular Weight

302.22 g/mol

IUPAC Name

[(1S,4R)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopent-2-en-1-yl]oxymethylphosphonic acid

InChI

InChI=1S/C11H15N2O6P/c1-7-5-13(11(15)12-10(7)14)8-2-3-9(4-8)19-6-20(16,17)18/h2-3,5,8-9H,4,6H2,1H3,(H,12,14,15)(H2,16,17,18)/t8-,9+/m0/s1

InChI Key

FPPFSGUPHHAWNU-DTWKUNHWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C=C2)OCP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C=C2)OCP(=O)(O)O

Origin of Product

United States

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